Methyllinderone

説明

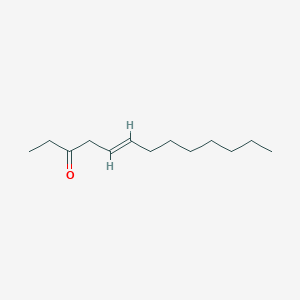

Structure

3D Structure

特性

CAS番号 |

3984-73-4 |

|---|---|

分子式 |

C17H16O5 |

分子量 |

300.30 g/mol |

IUPAC名 |

4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+ |

InChIキー |

KXRUALBXWXRUTD-MDZDMXLPSA-N |

異性体SMILES |

COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC |

正規SMILES |

COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC |

外観 |

Orange powder |

同義語 |

methyllinderone |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyllinderone in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Methyllinderone in breast cancer is not currently available. This guide is constructed based on the known biological activities of its closely related analogue, Linderone, and the broader class of cyclopentenediones to which this compound belongs. The information presented herein extrapolates the potential mechanisms relevant to breast cancer based on established roles of key signaling pathways in oncology.

Introduction

This compound, a bioactive cyclopentenedione isolated from Lindera lucida, represents a class of natural compounds with potential therapeutic applications. While direct studies on its efficacy in breast cancer are pending, research on the analogous compound, Linderone, provides valuable insights into its probable mechanism of action. This technical guide synthesizes the available data on Linderone and related compounds to build a hypothetical framework for this compound's activity in breast cancer, focusing on its anti-inflammatory and antioxidant properties mediated by the NF-κB and Nrf2 signaling pathways. Chronic inflammation and oxidative stress are critical factors in the tumor microenvironment that promote breast cancer initiation, progression, and metastasis. Therefore, agents that can modulate these processes hold significant promise as novel anti-cancer therapeutics.

Core Mechanism of Action: Dual Modulation of NF-κB and Nrf2 Pathways

The primary hypothesized mechanism of action for this compound in breast cancer involves the dual regulation of two master signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Table 1: Quantitative Effects of Linderone on Key Inflammatory and Oxidative Stress Markers

| Marker | Cell Line | Treatment | Concentration | Result |

| Nitric Oxide (NO) Production | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |

| Prostaglandin E2 (PGE2) Production | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |

| Tumor Necrosis Factor-alpha (TNF-α) | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |

| Interleukin-6 (IL-6) | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |

| Heme Oxygenase-1 (HO-1) Expression | HT22 hippocampal neurons | Glutamate-induced | 10, 20 µM | Significant Upregulation |

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of inflammatory responses and is constitutively active in many breast cancer subtypes, where it drives cell proliferation, survival, and metastasis. Linderone has been shown to effectively suppress this pathway.[1]

Key Actions:

-

Inhibition of IκBα Degradation: this compound likely prevents the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound is predicted to downregulate the expression of key pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as TNF-α and IL-6.[1] These molecules are known to contribute to a pro-tumorigenic microenvironment in breast cancer.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. In the context of cancer prevention and early-stage treatment, activation of Nrf2 can protect healthy cells from oxidative damage and induce detoxification enzymes. Linderone has been demonstrated to activate this protective pathway.[1]

Key Actions:

-

Nrf2 Translocation: this compound is hypothesized to promote the dissociation of Nrf2 from its cytosolic inhibitor, Keap1, leading to the translocation of Nrf2 into the nucleus.

-

Induction of Antioxidant Genes: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Linderone, which can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 murine microglial cells (for inflammatory response studies).

-

HT22 murine hippocampal neuronal cells (for oxidative stress studies).

-

For breast cancer studies, appropriate cell lines such as MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and SKBR3 (HER2-positive) should be used.

-

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL lipopolysaccharide [LPS]) or an oxidative stressor (e.g., 5 mM glutamate) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Assay

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α, IL-6, PGE2).

-

Block non-specific binding sites.

-

Add cell culture supernatants and incubate.

-

Wash and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme substrate and measure the colorimetric change using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence on Linderone strongly suggests that this compound possesses a mechanism of action centered on the modulation of the NF-κB and Nrf2 pathways. This dual activity presents a compelling rationale for its investigation as a potential therapeutic agent in breast cancer, a disease where inflammation and oxidative stress are key pathological drivers. Future research should focus on validating these hypothesized mechanisms directly with this compound in a panel of breast cancer cell lines and in vivo models. Key areas of investigation should include its effects on cell viability, apoptosis, invasion, and metastasis, as well as its potential to sensitize breast cancer cells to existing chemotherapies. Such studies will be crucial in determining the clinical translatability of this compound for the treatment of breast cancer.

References

Methyllinderone: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllinderone, a naturally occurring cyclopentenedione, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the conflicting reports of its natural sources, outlines a validated isolation protocol, and describes a total synthesis route. Furthermore, this document delves into the compound's significant biological activities, presenting experimental methodologies and quantitative data where available. The guide also visualizes the key signaling pathway associated with its anti-cancer effects and provides diagrams of the experimental workflows for its isolation and biological evaluation.

Discovery and Natural Occurrence

The discovery of this compound is attributed to two independent research groups, with conflicting reports on its natural source.

Initially, this compound was reported to be isolated from the twigs of Lindera lucida[1]. This finding was published in 1998 by Leong et al. in the journal Phytochemistry.

Subsequently, in 2020, Yoon et al. reported the isolation of this compound from the fruit of Lindera erythrocarpa Makino[2]. This source has been more extensively documented in recent literature concerning the compound's biological activity.

This discrepancy in the reported botanical origin is a notable point of consideration for researchers investigating the natural distribution of this compound.

Isolation of this compound

Experimental Protocol for Isolation from Lindera erythrocarpa

The following protocol is based on the methodology described by Yoon et al. (2020)[2].

Plant Material:

-

Dried fruits of Lindera erythrocarpa Makino.

Extraction and Fractionation:

-

The dried and powdered fruits are extracted with methanol (MeOH) at room temperature.

-

The resulting crude extract is filtered and concentrated under reduced pressure.

-

The concentrated MeOH extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The biologically active fraction (EtOAc fraction) is subjected to further chromatographic separation.

Chromatographic Purification:

-

The EtOAc fraction is separated by silica gel column chromatography using a gradient elution system of chloroform-methanol (CHCl₃-MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC).

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflow for Isolation

Caption: Workflow for the isolation and purification of this compound.

Total Synthesis

A total synthesis of this compound has been achieved, providing an alternative to its isolation from natural sources[3]. The synthesis is notable for its efficiency, being completed in four steps with a reported overall yield of 21%.

Key Features of the Total Synthesis:

-

Starting Material: Dimethyl squarate.

-

Number of Steps: 4.

-

Overall Yield: 21%.

This synthetic route offers a reliable method for obtaining this compound for research and development purposes, overcoming the potential variability of natural product extraction.

Biological Activity

This compound exhibits a range of biological activities, with its anti-cancer and enzyme inhibitory effects being the most prominent.

Anti-Cancer Activity

This compound has been shown to suppress the invasion and migration of human breast cancer cells (MCF-7) stimulated by 12-O-tetradecanoylphorbol-13-acetate (TPA)[2][4].

Key Findings:

-

Inhibits the expression of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) at both the mRNA and protein levels[2].

-

The mechanism of action involves the inhibition of the ERK/STAT3 signaling pathway[2].

The following is a generalized protocol based on the study by Yoon et al. (2020)[2].

Cell Line:

-

MCF-7 human breast cancer cells.

Methodology:

-

MCF-7 cells are seeded into the upper chamber of a Matrigel-coated Transwell insert.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Cells are treated with various concentrations of this compound in the presence of TPA (a tumor promoter).

-

After incubation, non-invading cells are removed from the upper surface of the membrane.

-

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

This compound exerts its anti-metastatic effects by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn suppresses the activation of its downstream transcription factors, Signal Transducer and Activator of Transcription 3 (STAT3) and Activator Protein-1 (AP-1). This leads to the downregulation of MMP-9 and IL-8 expression, key mediators of cancer cell invasion and migration[2].

Caption: The ERK/STAT3/AP-1 signaling pathway inhibited by this compound.

Human Chymase Inhibition

This compound has been identified as an inhibitor of human chymase, a serine protease involved in various physiological and pathological processes, including cardiovascular diseases[3][5].

A general protocol for assessing chymase inhibition is as follows[6]:

Enzyme and Substrate:

-

Recombinant human chymase.

-

A chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

Methodology:

-

Human chymase is pre-incubated with various concentrations of this compound in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance over time, resulting from the cleavage of the substrate, is measured using a spectrophotometer.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Data Summary

Table 1: Synthesis and Biological Activity Data for this compound

| Parameter | Value/Result | Reference |

| Total Synthesis | ||

| Starting Material | Dimethyl squarate | [3] |

| Number of Steps | 4 | [3] |

| Overall Yield | 21% | [3] |

| Anti-Cancer Activity | ||

| Cell Line | MCF-7 (human breast cancer) | [2] |

| Effect | Inhibition of TPA-stimulated invasion and migration | [2] |

| Mechanism | Inhibition of ERK/STAT3/AP-1 signaling pathway | [2] |

| Human Chymase Inhibition | ||

| Activity | Inhibitor of human chymase | [3] |

| IC50 Value | Not publicly available | - |

Conclusion

This compound is a promising natural product with well-documented anti-cancer activity and potential as a human chymase inhibitor. The conflicting reports of its natural source warrant further investigation into its chemotaxonomy. The established total synthesis provides a reliable supply for future research. Further studies are needed to fully elucidate its therapeutic potential, particularly in determining the precise potency of its chymase inhibitory activity. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.

References

- 1. archimer.ifremer.fr [archimer.ifremer.fr]

- 2. Methyl Linderone Suppresses TPA-Stimulated IL-8 and MMP-9 Expression Via the ERK/STAT3 Pathway in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lindera cyclopentenedione intermediates from the roots of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Physicochemical Properties of Synthetic Methyllinderone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllinderone, a naturally occurring cyclopentenedione, has garnered significant interest within the scientific community for its potential therapeutic applications. As a synthetic compound, a thorough understanding of its physicochemical properties is paramount for its development as a drug candidate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of synthetic this compound, details established experimental protocols for their determination, and elucidates its known mechanisms of action, including its role as an inhibitor of key signaling pathways implicated in cancer and inflammation.

Physicochemical Properties

Table 1: Physicochemical Properties of Synthetic this compound

| Property | Value | Source |

| IUPAC Name | 4,5-dimethoxy-2-[(E)-3-(methoxy(phenyl)methylidene]cyclopent-4-ene-1,3-dione | Wikipedia |

| Synonyms | This compound | Wikipedia |

| CAS Number | 3984-73-4 | Wikipedia |

| Chemical Formula | C₁₇H₁₆O₅ | Wikipedia[1] |

| Molecular Weight | 300.310 g/mol | Wikipedia[1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| logP | No data available | |

| pKa | No data available |

Experimental Protocols for Physicochemical Characterization

Given the absence of specific experimental data for several of this compound's physicochemical properties, this section outlines standard protocols that can be employed for their determination. These methods are generally applicable to organic compounds and chalcone-like structures.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small, finely powdered sample of synthetic this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for formulation and in vitro/in vivo studies.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, and dimethyl sulfoxide (DMSO).

-

Procedure: A known mass of synthetic this compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or sonication) at a constant temperature until equilibrium is reached.

-

Analysis: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of synthetic this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken gently for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of the Acid Dissociation Constant (pKa)

The pKa value provides information about the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.

Protocol (Potentiometric Titration):

-

Sample Preparation: A solution of synthetic this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where half of the compound is in its ionized form.

Biological Activity and Signaling Pathways

Synthetic this compound has been identified as a potent inhibitor of several key signaling pathways, contributing to its observed anti-inflammatory and anti-cancer activities.

Inhibition of the ERK/STAT3 Signaling Pathway

This compound has been shown to suppress the 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated invasion and migration of breast cancer cells by targeting the ERK/STAT3 pathway.[2] The proposed mechanism involves the inhibition of the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn prevents the nuclear translocation of the transcription factors Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3).[2]

Inhibition of Human Chymase

This compound has been identified as a human chymase inhibitor.[3] Chymase is a serine protease released from mast cells that plays a role in various physiological and pathological processes, including inflammation and cardiovascular diseases. The precise molecular mechanism of chymase inhibition by this compound is still under investigation, but it is proposed to involve the interaction of the compound with the active site of the enzyme.

Synthesis and Purification Workflow

The total synthesis of this compound has been achieved, providing a scalable route for its production for research and development purposes. A general workflow for the synthesis and purification is outlined below.

Conclusion

Synthetic this compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the currently available physicochemical data and highlighted the need for further experimental characterization. The provided protocols offer a standardized approach for determining these crucial parameters. Furthermore, the elucidation of its inhibitory effects on the ERK/STAT3 and human chymase pathways provides a solid foundation for future mechanistic studies and drug design efforts. A complete physicochemical profile will be instrumental in advancing synthetic this compound through the drug development pipeline.

References

In Vitro Anti-inflammatory Effects of Methyllinderone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllinderone, a cyclopentenedione isolated from the fruit of Lindera erythrocarpa, has emerged as a compound of interest for its potential therapeutic properties. While research into its full biological profile is ongoing, initial studies have identified significant anti-inflammatory activity. This technical guide provides a comprehensive overview of the current understanding of the in vitro anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining experimental protocols, and visualizing the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the ERK/STAT3/AP-1 Signaling Pathway

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a pivotal role in regulating the expression of numerous pro-inflammatory mediators.

The established mechanism involves the suppression of ERK phosphorylation. By inhibiting the activation of ERK, this compound subsequently blocks the nuclear translocation and activation of downstream transcription factors, namely Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors are crucial for the expression of various pro-inflammatory genes, including cytokines and matrix metalloproteinases. The inhibition of this cascade leads to a reduction in the production of key inflammatory molecules.[1][2][3]

Quantitative Data on Anti-inflammatory Effects

The primary quantitative data on the bioactivity of this compound comes from a study by Yoon JH, et al. (2020), which investigated its effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated MCF-7 human breast cancer cells. While this is a cancer cell model, the study provides valuable insights into the compound's ability to suppress pro-inflammatory mediators.

| Parameter | Cell Line | Stimulant | Concentration of this compound | Observed Effect | Reference |

| IL-8 mRNA Expression | MCF-7 | TPA | 10 µM | Significant decrease in expression | [1][2][3] |

| IL-8 mRNA Expression | MCF-7 | TPA | 20 µM | Further significant decrease in expression | [1][2][3] |

| IL-8 Protein Secretion | MCF-7 | TPA | 10 µM | Inhibition of secretion | [1][2][3] |

| IL-8 Protein Secretion | MCF-7 | TPA | 20 µM | Stronger inhibition of secretion | [1][2][3] |

| MMP-9 mRNA Expression | MCF-7 | TPA | 10 µM | Significant decrease in expression | [1][2][3] |

| MMP-9 mRNA Expression | MCF-7 | TPA | 20 µM | Further significant decrease in expression | [1][2][3] |

| MMP-9 Protein Expression | MCF-7 | TPA | 10 µM | Inhibition of expression | [1][2][3] |

| MMP-9 Protein Expression | MCF-7 | TPA | 20 µM | Stronger inhibition of expression | [1][2][3] |

| ERK Phosphorylation | MCF-7 | TPA | 10 µM, 20 µM | Dose-dependent inhibition | [1][2][3] |

| STAT3 Nuclear Translocation | MCF-7 | TPA | 10 µM, 20 µM | Dose-dependent inhibition | [1][2][3] |

| AP-1 Nuclear Translocation | MCF-7 | TPA | 10 µM, 20 µM | Dose-dependent inhibition | [1][2][3] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment (MCF-7 Model)

-

Cell Line: MCF-7 human breast cancer cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 10 µM and 20 µM) for 2 hours. Subsequently, the cells are stimulated with a pro-inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), for a specified duration (e.g., 24 hours) to induce an inflammatory response.[3]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., IL-8, MMP-9).

-

Procedure:

-

Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants from treated and untreated cells are collected.

-

An ELISA is performed using a commercial kit specific for the cytokine of interest, following the manufacturer's instructions.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the cytokine is determined by comparing the absorbance values to a standard curve.[3]

-

Western Blotting for Protein Expression and Phosphorylation

-

Objective: To detect the expression and phosphorylation status of key signaling proteins (e.g., ERK, p-ERK).

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-ERK, anti-p-ERK).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Standard Protocol for In Vitro Anti-inflammatory Assay in Macrophages

While specific data for this compound in this model is not yet available, the following is a standard protocol for screening compounds for anti-inflammatory activity using the RAW 264.7 macrophage cell line.

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Endpoints:

-

Nitric Oxide (NO) Production: Measured in the supernatant using the Griess assay.

-

Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β): Measured in the supernatant by ELISA.

-

Prostaglandin E2 (PGE2) Production: Measured in the supernatant by ELISA.

-

Cell Viability: Assessed using an MTT or similar assay to rule out cytotoxicity.

-

Gene and Protein Expression: Analysis of iNOS, COX-2, and pro-inflammatory cytokines by qRT-PCR and Western blotting.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits ERK phosphorylation, blocking AP-1/STAT3 translocation and pro-inflammatory gene expression.

General Experimental Workflow for In Vitro Anti-inflammatory Screening

Caption: Workflow for assessing this compound's anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages.

Conclusion and Future Directions

The available in vitro data, primarily from a cancer cell model, strongly suggest that this compound possesses anti-inflammatory properties by targeting the ERK/STAT3/AP-1 signaling axis. This leads to the suppression of the pro-inflammatory cytokine IL-8 and the matrix-degrading enzyme MMP-9.

To further elucidate the anti-inflammatory potential of this compound for therapeutic development, future research should focus on:

-

Validation in Immune Cells: Conducting comprehensive studies using standard immunology models, such as LPS-stimulated RAW 264.7 macrophages or primary immune cells.

-

Broad-Spectrum Anti-inflammatory Profiling: Assessing the effect of this compound on a wider range of key inflammatory mediators, including nitric oxide, prostaglandin E2, TNF-α, IL-6, and IL-1β.

-

Dose-Response and IC50 Determination: Establishing clear dose-response curves and calculating the half-maximal inhibitory concentration (IC50) values for its effects on various inflammatory markers.

-

Investigation of Other Signaling Pathways: Exploring the potential interaction of this compound with other critical inflammatory signaling pathways, such as the NF-κB pathway.

A more in-depth understanding of this compound's activity in relevant immune-cellular models will be crucial for advancing its development as a potential anti-inflammatory agent.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Methyllinderone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyllinderone derivatives, focusing on their dual roles as human chymase inhibitors and modulators of the AP-1/STAT/ERK signaling pathway. This compound, a naturally occurring compound, has garnered significant interest for its therapeutic potential in cardiovascular diseases and cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to facilitate further research and drug development efforts.

Core Activities of this compound and Its Derivatives

This compound and its synthetic analogs have been investigated for two primary biological activities:

-

Inhibition of Human Chymase: Chymase is a serine protease released from mast cells that plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibitors of chymase are therefore of significant interest for the treatment of cardiovascular diseases. The total synthesis of this compound has been achieved, and a series of derivatives have been evaluated for their inhibitory activity against human chymase.[1]

-

Inhibition of the AP-1/STAT/ERK Signaling Pathway: this compound has been shown to possess anti-inflammatory and anti-metastatic properties.[2] Specifically, it can suppress the invasion and migration of breast cancer cells (MCF-7) stimulated by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] This activity is mediated through the inhibition of the ERK/STAT3 signaling pathway, which leads to the reduced expression of interleukin-8 (IL-8) and matrix metalloproteinase-9 (MMP-9).[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Inhibition of Human Chymase by this compound Derivatives

Quantitative data from the primary literature regarding the specific IC50 values for a series of this compound derivatives against human chymase is not publicly available in the reviewed abstracts. The foundational study by Aoyama et al. (2001) reports the synthesis of derivatives and the identification of an active compound without disclosing the specific quantitative values in the abstract.[1][3]

| Compound | Structure | Human Chymase IC50 (µM) |

| This compound | [Image of this compound structure] | Data not available in abstract |

| Derivative 9 | [Structure of Derivative 9] | Data not available in abstract |

| Derivative 11 | [Structure of Derivative 11] | Data not available in abstract |

| Derivative 12 | [Structure of Derivative 12] | Data not available in abstract |

| Derivative 14 | [Structure of Derivative 14] | Data not available in abstract |

Note: The structures of derivatives 9, 11, 12, and 14 were confirmed by 1H NMR, IR, and mass spectrometric analysis in the original study.[3]

Table 2: Inhibition of ERK and STAT3 Phosphorylation in TPA-Stimulated MCF-7 Cells by this compound

Data is derived from Yoon et al. (2020) and represents the effect of this compound (ML) on the phosphorylation of key signaling proteins.[2]

| Treatment | Concentration (µM) | p-ERK (% of TPA control) | p-STAT3 (nuclear) (% of TPA control) |

| This compound | 5 | ~50% | ~60% |

| This compound | 10 | ~25% | ~40% |

Experimental Protocols

Human Chymase Inhibition Assay

This protocol is based on the methodology described by Aoyama et al. (2001).[3]

-

Enzyme and Substrate Preparation:

-

Human chymase is purified according to established methods.

-

The chromogenic substrate, succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is prepared in a suitable buffer.

-

-

Inhibition Assay:

-

Purified human chymase is pre-incubated with varying concentrations of the test compounds (this compound derivatives) dissolved in DMSO for 30 minutes at 37°C. The incubation buffer is 0.1 M Tris-HCl (pH 8.0) containing 1.8 M NaCl.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction mixture is incubated for 2 hours at 37°C.

-

-

Data Analysis:

-

The formation of p-nitroaniline is measured spectrophotometrically by the change in absorbance at 405 nm.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

TPA-Stimulated MCF-7 Cell Invasion Assay

This protocol is a generalized procedure based on common methodologies for assessing cancer cell invasion.

-

Cell Culture and Treatment:

-

MCF-7 human breast cancer cells are cultured in appropriate media.

-

Cells are pre-treated with non-cytotoxic concentrations of this compound (e.g., 5 and 10 µM) for a specified time (e.g., 1-2 hours).

-

Cell invasion is stimulated by the addition of a phorbol ester such as TPA (e.g., 50 nM).

-

-

Invasion Assay (Boyden Chamber Assay):

-

Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).

-

The treated MCF-7 cells are seeded in the upper chamber in serum-free media.

-

The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

-

The chambers are incubated for a period that allows for cell invasion (e.g., 24 hours).

-

-

Quantification:

-

Non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of invading cells is quantified by microscopy.

-

Western Blot Analysis of ERK and STAT3 Phosphorylation

This protocol is based on the methodology described by Yoon et al. (2020).[2]

-

Cell Lysis and Protein Quantification:

-

MCF-7 cells are treated with this compound and/or TPA as described above.

-

Whole-cell lysates are prepared using a suitable lysis buffer. For analysis of nuclear proteins, nuclear fractionation is performed.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and STAT3 (p-STAT3), as well as antibodies for total ERK and STAT3 as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.

References

- 1. Total synthesis of human chymase inhibitor this compound and structure--activity relationships of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of human chymase inhibitor this compound and structure–activity relationships of its derivatives [ouci.dntb.gov.ua]

Potential Therapeutic Targets of Methyllinderone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllinderone, a naturally occurring cyclopentenedione, has emerged as a promising therapeutic agent with demonstrated anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its key signaling pathways and potential molecular targets. Through a comprehensive review of preclinical studies, this document outlines the inhibitory action of this compound on critical pathways involved in cancer cell metastasis, particularly in breast cancer. This guide also presents detailed experimental protocols and quantitative data to facilitate further research and drug development efforts centered on this compound.

Introduction

This compound is a bioactive compound isolated from Lindera erythrocarpa.[1] Traditionally recognized for its anti-inflammatory effects, recent research has illuminated its potential as an anti-cancer agent.[2] Specifically, studies have focused on its ability to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis. This document serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the current understanding of this compound's mechanism of action and its potential as a therapeutic candidate.

Core Mechanism of Action: Inhibition of the ERK/STAT3 Signaling Pathway

The primary mechanism through which this compound exerts its anti-metastatic effects is the inhibition of the Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] This pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and migration. In many cancers, this pathway is aberrantly activated, promoting tumor progression and metastasis.

TPA-Induced Cell Migration and Invasion

In preclinical models, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is often used to stimulate signaling pathways that promote cancer cell migration and invasion. TPA activates Protein Kinase C (PKC), which in turn activates the Raf/MEK/ERK cascade. Activated ERK then phosphorylates and activates downstream transcription factors, including Activator Protein-1 (AP-1) and STAT3.[2][3] The translocation of these transcription factors to the nucleus leads to the expression of genes involved in metastasis, such as matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8).[2][3]

This compound's Point of Intervention

This compound has been shown to significantly suppress the TPA-induced phosphorylation of ERK in MCF-7 human breast cancer cells.[2][3] By inhibiting the phosphorylation of ERK, this compound effectively blocks the downstream activation and nuclear translocation of AP-1 and STAT3.[2][3] This leads to a reduction in the expression of MMP-9 and IL-8, ultimately inhibiting the migratory and invasive capabilities of the cancer cells.[2][3]

Quantitative Data on Therapeutic Effects

A key aspect of this compound's therapeutic potential is its ability to inhibit cancer cell migration and invasion at non-cytotoxic concentrations.

Cytotoxicity Profile

In studies involving MCF-7 human breast cancer cells, this compound did not exhibit significant cytotoxicity at concentrations up to 10 μM.[1] This indicates a favorable therapeutic window, where its anti-metastatic effects can be achieved without causing widespread cell death.

Inhibition of Cell Migration and Invasion

The primary quantitative measure of this compound's efficacy is its ability to inhibit the migration and invasion of cancer cells in a dose-dependent manner.

| Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |

| 2.5 | ~25% | ~30% |

| 5.0 | ~50% | ~55% |

| 10.0 | ~70% | ~75% |

Data is estimated based on graphical representations in Yoon JH, et al. (2020).[2]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to evaluate the therapeutic effects of this compound.

Cell Culture

MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of key signaling proteins like ERK and STAT3.

Protocol Steps:

-

Cell Treatment: Seed MCF-7 cells and treat with varying concentrations of this compound for a specified time, followed by stimulation with TPA.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total ERK and STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration and Invasion Assays

These assays are crucial for quantifying the inhibitory effect of this compound on cancer cell motility.

Protocol Steps:

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the insert is left uncoated.

-

Cell Seeding: Seed MCF-7 cells in serum-free media in the upper chamber.

-

Treatment: Add varying concentrations of this compound to the upper chamber.

-

Chemoattractant: Add media containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of inhibition relative to the untreated control.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to inhibit the ERK/STAT3 signaling pathway at non-cytotoxic concentrations highlights its potential to specifically target the metastatic cascade without the broad toxicity associated with many conventional chemotherapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-metastatic effects of this compound in animal models of breast cancer.

-

Target validation: Further elucidating the direct molecular targets of this compound within the ERK/STAT3 pathway.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

By addressing these key areas, the full therapeutic potential of this compound can be realized, paving the way for its potential clinical development as a novel anti-cancer drug.

References

A Technical Guide to the Preclinical Pharmacokinetic Profile of Methyllinderone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, detailed preclinical pharmacokinetic data for Methyllinderone has not been publicly disclosed. The following guide is a representative technical document illustrating the expected pharmacokinetic profile and associated methodologies for a compound of this nature, based on established principles of preclinical drug development. The quantitative data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound, a bioactive compound isolated from Lindera lucida, has demonstrated notable anti-inflammatory and anti-metastatic properties.[1][2] Its mechanism of action involves the inhibition of the AP-1/STAT/ERK signaling pathway, which is crucial in cell proliferation and inflammatory responses.[1] As a promising therapeutic candidate, understanding its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step in its preclinical development. A thorough characterization of the PK profile in various animal models allows for the prediction of human pharmacokinetics, the establishment of a safe and efficacious dosing regimen, and the overall assessment of the compound's viability as a drug candidate.

This technical guide provides a comprehensive overview of a representative preclinical pharmacokinetic profile for this compound. It includes hypothetical quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Pharmacokinetic Data (Hypothetical)

The following tables summarize the hypothetical in vitro and in vivo pharmacokinetic parameters of this compound in common preclinical species.

Table 1: Hypothetical In Vitro ADME Profile of this compound

| Parameter | Mouse | Rat | Dog | Monkey | Human |

| Plasma Protein Binding (%) | 92.5 | 94.2 | 91.8 | 93.5 | 95.1 |

| Blood-to-Plasma Ratio | 1.1 | 1.0 | 1.2 | 1.1 | 1.0 |

| Microsomal Stability (t½, min) | 45 | 35 | 55 | 50 | 65 |

| Hepatocyte Stability (t½, min) | 60 | 50 | 75 | 70 | 85 |

| CYP450 Inhibition (IC50, µM) | >10 (for major isoforms) | >10 | >10 | >10 | >10 |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound (10 mg/kg Oral Dose)

| Parameter | Unit | Mouse | Rat | Dog |

| Cmax (Maximum Concentration) | ng/mL | 850 | 620 | 450 |

| Tmax (Time to Cmax) | h | 0.5 | 1.0 | 2.0 |

| AUC (Area Under the Curve) | ng*h/mL | 4250 | 3100 | 5400 |

| t½ (Half-life) | h | 2.5 | 3.1 | 5.8 |

| CL/F (Apparent Oral Clearance) | mL/min/kg | 39.2 | 53.8 | 30.9 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 8.8 | 14.9 | 15.8 |

| F (Oral Bioavailability) | % | 45 | 30 | 65 |

Detailed Experimental Protocols

The following are standard experimental protocols that would be employed to generate the pharmacokinetic data presented above.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration to rats.

Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 200-250g.

Dosing:

-

Intravenous (IV): 2 mg/kg administered as a bolus injection via the tail vein. The vehicle would typically be a solution of 5% DMSO, 40% PEG300, and 55% saline.

-

Oral (PO): 10 mg/kg administered by oral gavage. The vehicle would be a suspension in 0.5% methylcellulose.

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood samples are collected into tubes containing K2EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate key PK parameters including Cmax, Tmax, AUC, t½, clearance (CL), volume of distribution (Vd), and oral bioavailability (F).

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent of this compound binding to plasma proteins from various species.

Method: Rapid Equilibrium Dialysis (RED).

Procedure:

-

A solution of this compound (1 µM) is prepared in plasma from each species (mouse, rat, dog, monkey, human).

-

The RED device, consisting of a sample chamber and a buffer chamber separated by a semipermeable membrane, is used.

-

The plasma-drug solution is added to the sample chamber, and phosphate-buffered saline (PBS) is added to the buffer chamber.

-

The device is incubated at 37°C for 4-6 hours with shaking to reach equilibrium.

-

Following incubation, aliquots are taken from both chambers.

-

The concentration of this compound in the plasma and buffer chambers is quantified by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.

In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of this compound in liver microsomes.

System: Liver microsomes from various species (mouse, rat, dog, monkey, human) fortified with NADPH as a cofactor.

Procedure:

-

This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

The reaction is quenched by adding ice-cold acetonitrile.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

The natural logarithm of the percentage of remaining this compound is plotted against time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway Inhibition

Caption: Inhibition of the ERK/STAT3/AP-1 signaling pathway by this compound.

Preclinical Pharmacokinetic Study Workflow

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This guide outlines a representative preclinical pharmacokinetic profile for this compound, a compound with therapeutic potential as an inhibitor of the AP-1/STAT/ERK signaling pathway. The hypothetical data suggests that this compound is well-absorbed in some species, with moderate clearance and a half-life that would support further investigation. The provided experimental protocols offer a framework for the studies required to formally characterize its ADME properties. The successful completion of such preclinical pharmacokinetic studies is paramount to guide the design of future toxicological and clinical studies, ultimately determining the therapeutic future of this compound.

References

Methodological & Application

Total Synthesis of Methyllinderone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a detailed experimental protocol for the total synthesis of Methyllinderone, a naturally occurring cyclopentenedione with potential therapeutic applications. A highly efficient four-step synthesis, commencing from dimethyl squarate, has been reported with an overall yield of 21%.[1][2][3] This application note presents the detailed methodology for each synthetic step, a summary of the quantitative data, and a visualization of the synthetic pathway.

Introduction

This compound is a bioactive natural product isolated from the fruits of Lindera erythrocarpa. It belongs to the class of cyclopentenediones and has garnered significant interest due to its reported biological activities, including its potential as a human chymase inhibitor.[1][2] The development of an efficient and scalable synthetic route is crucial for further investigation of its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This document outlines the successful total synthesis of this compound, providing a practical guide for its preparation in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the four-step total synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Nucleophilic Addition | Dimethyl squarate | 3-(1-hydroxy-3-phenylprop-2-ynyl)-4-methoxycyclobut-3-ene-1,2-dione | (3-phenylprop-2-yn-1-yl)lithium, THF, -78 °C | 85 |

| 2 | Meyer-Schuster Rearrangement | 3-(1-hydroxy-3-phenylprop-2-ynyl)-4-methoxycyclobut-3-ene-1,2-dione | 4-methoxy-3-((E)-3-phenylpropa-1,2-dien-1-ylidene)cyclobut-3-ene-1,2-dione | PPh₃, DEAD, THF, 0 °C to rt | 75 |

| 3 | Ring Expansion | 4-methoxy-3-((E)-3-phenylpropa-1,2-dien-1-ylidene)cyclobut-3-ene-1,2-dione | 2-methoxy-5-((E)-3-phenylallylidene)cyclopent-4-ene-1,3,4-trione | m-CPBA, CH₂Cl₂, 0 °C to rt | 60 |

| 4 | Methylation | 2-methoxy-5-((E)-3-phenylallylidene)cyclopent-4-ene-1,3,4-trione | This compound | TMSCHN₂, Benzene, Methanol, rt | 70 |

| Overall | Dimethyl squarate | This compound | 21 |

Experimental Protocols

Step 1: Synthesis of 3-(1-hydroxy-3-phenylprop-2-ynyl)-4-methoxycyclobut-3-ene-1,2-dione

-

To a solution of phenylacetylene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, 1.6 M in hexanes) is added dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

A solution of dimethyl squarate (1.0 equivalent) in anhydrous THF is then added dropwise to the lithium acetylide solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 4-methoxy-3-((E)-3-phenylpropa-1,2-dien-1-ylidene)cyclobut-3-ene-1,2-dione

-

To a solution of the alcohol from Step 1 (1.0 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD, 1.5 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the allene product.

Step 3: Synthesis of 2-methoxy-5-((E)-3-phenylallylidene)cyclopent-4-ene-1,3,4-trione

-

To a solution of the allene from Step 2 (1.0 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) is added portionwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

The reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

To a solution of the trione from Step 3 (1.0 equivalent) in a mixture of benzene and methanol (4:1) at room temperature, trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 1.5 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound.

Visualization

The following diagrams illustrate the total synthesis of this compound and the logical workflow of the experimental process.

Caption: The four-step total synthesis of this compound from dimethyl squarate.

Caption: A generalized experimental workflow for each step of the synthesis.

References

Application Notes and Protocols for In Vitro Assay of Novel Compounds Targeting the ERK/STAT3 Pathway

Topic: In Vitro Assay of Methyllinderone for ERK/STAT3 Pathway Modulation Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are critical regulators of cell proliferation, differentiation, survival, and migration.[1][2][3] Aberrant activation of both pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] This document provides detailed protocols for in vitro assays to evaluate the inhibitory potential of a test compound, herein referred to as this compound, on the ERK and STAT3 signaling cascades.

The ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is typically activated by growth factors, leading to the phosphorylation of ERK1/2.[1][2] The STAT3 pathway can be activated by various cytokines and growth factors, resulting in the phosphorylation, dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor.[3][5] Crosstalk between the ERK and STAT3 pathways has been reported, suggesting that dual inhibition may be an effective anti-cancer strategy.[6][7][8]

These protocols describe methods to quantify the phosphorylation status of key proteins in these pathways and to assess the downstream functional effects of inhibiting their activity.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.

Table 1: Effect of this compound on ERK1/2 and STAT3 Phosphorylation

| Treatment Group | Concentration (µM) | p-ERK1/2 (T202/Y204) Relative Intensity | p-STAT3 (Y705) Relative Intensity |

| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 |

| This compound | 1 | 0.85 ± 0.10 | 0.78 ± 0.11 |

| This compound | 5 | 0.42 ± 0.08 | 0.35 ± 0.09 |

| This compound | 10 | 0.15 ± 0.05 | 0.12 ± 0.04 |

| Positive Control (MEK Inhibitor) | 10 | 0.10 ± 0.03 | N/A |

| Positive Control (STAT3 Inhibitor) | 10 | N/A | 0.08 ± 0.02 |

Data are presented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the vehicle control.

Table 2: Effect of this compound on Cancer Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| Vehicle Control | - | 100 ± 5.2 | |

| This compound | 1 | 92 ± 4.8 | |

| This compound | 5 | 65 ± 3.9 | 7.8 |

| This compound | 10 | 41 ± 3.1 | |

| This compound | 25 | 18 ± 2.5 | |

| Positive Control (Doxorubicin) | 1 | 35 ± 2.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow.

Caption: Simplified diagram of the ERK and STAT3 signaling pathways and potential points of inhibition by this compound.

Caption: General experimental workflow for assessing the in vitro effects of a test compound on the ERK and STAT3 pathways.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines with known activation of the ERK and/or STAT3 pathways (e.g., HeLa, A549, MDA-MB-231).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well or 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Starvation (Optional): For experiments investigating ligand-induced activation, serum-starve the cells for 12-24 hours prior to treatment.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 30 minutes for phosphorylation studies, 24-72 hours for viability assays). Include a known inhibitor of the respective pathway as a positive control.

Western Blot for Phosphorylated and Total ERK/STAT3

This protocol is used to determine the phosphorylation status of ERK1/2 and STAT3.

Materials:

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[9]

Materials:

-

STAT3-responsive luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Transfection: Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound and/or a STAT3 activator (e.g., IL-6).

-

Cell Lysis and Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of novel compounds, such as this compound, targeting the ERK and STAT3 signaling pathways. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the mechanism of action and determine the anti-proliferative efficacy of potential therapeutic agents. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

- 1. assaygenie.com [assaygenie.com]

- 2. usbio.net [usbio.net]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Blocking STAT3 signaling augments MEK/ERK inhibitor efficacy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STAT3 and ERK Signaling Pathways Are Implicated in the Invasion Activity by Oncostatin M through Induction of Matrix Metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Methyllinderone as a Chymase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon mast cell degranulation, chymase is released into the extracellular space where it plays a significant role in various physiological and pathological processes.[2] A key function of chymase is its ability to convert angiotensin I to angiotensin II, a potent vasoconstrictor, making it a crucial component of the local renin-angiotensin system independent of the angiotensin-converting enzyme (ACE).[3][4] Beyond its role in blood pressure regulation, chymase is implicated in inflammation, tissue remodeling, and fibrosis through the activation of matrix metalloproteinases (MMPs), transforming growth factor-beta (TGF-β), and various cytokines. Given its involvement in cardiovascular and inflammatory diseases, chymase has emerged as a promising therapeutic target.[2]

Methyllinderone, a naturally derived compound, has been identified as a human chymase inhibitor. These application notes provide a detailed protocol for researchers to investigate and characterize the inhibitory potential of this compound against human chymase. The following sections detail the necessary reagents, experimental procedures for determining inhibitory activity and kinetics, and methods for assessing its impact on chymase-mediated signaling pathways.

Data Presentation

The inhibitory activity of this compound and its derivatives against human chymase can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. The following table provides a template for summarizing such quantitative data. While the precise IC50 value for this compound from publicly available literature is not explicitly stated as a numerical figure, the protocol to determine it is detailed below. For comparison, IC50 values of other known chymase inhibitors are included.

| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound | Human Chymase | To be determined by user | Chymostatin | Variable |

| Derivative 1 | Human Chymase | To be determined by user | Fulacimstat (BAY 1142524) | 4 |

| Derivative 2 | Human Chymase | To be determined by user |

Experimental Protocols

Protocol 1: In Vitro Chymase Inhibition Assay

This protocol is adapted from the methods described for the initial characterization of this compound as a chymase inhibitor.

Objective: To determine the IC50 value of this compound for human chymase.

Materials:

-

Purified human chymase

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

0.1 M Tris-HCl buffer (pH 8.0) containing 1.8 M NaCl

-

Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the this compound stock solution in DMSO.

-

Prepare a solution of purified human chymase in 0.1 M Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate over the course of the assay.

-

Prepare a solution of the substrate, Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer (0.1 M Tris-HCl, pH 8.0, 1.8 M NaCl)

-

This compound solution at various concentrations (or DMSO for the control).

-

Purified human chymase solution.

-

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-